molecular formula C6H4Br2N2O2 B1352729 2,5-Dibromo-4-nitroaniline CAS No. 25462-68-4

2,5-Dibromo-4-nitroaniline

Cat. No.: B1352729
CAS No.: 25462-68-4
M. Wt: 295.92 g/mol
InChI Key: KUASSBMCIQLDOH-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2 . It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes and pharmaceuticals.

Scientific Research Applications

2,5-Dibromo-4-nitroaniline has several applications in scientific research:

Safety and Hazards

2,5-Dibromo-4-nitroaniline is considered hazardous. It has been assigned the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and wearing personal protective equipment .

Future Directions

The future directions of research on 2,5-Dibromo-4-nitroaniline could involve further investigation of its properties and potential applications. For example, it could be used in the synthesis of new compounds or studied for its potential effects on biological systems .

Biochemical Analysis

Biochemical Properties

2,5-Dibromo-4-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses. The compound’s bromine atoms and nitro group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, affecting cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it may induce mild oxidative stress, leading to the activation of cellular defense mechanisms. At higher concentrations, it can cause significant cellular damage, including DNA fragmentation and apoptosis. The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The nitro group in the compound can undergo reduction reactions, generating reactive intermediates that interact with cellular components. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Over extended periods, its degradation products may exhibit different biochemical activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may not exhibit significant toxicity, but as the dosage increases, adverse effects become more pronounced. High doses of the compound can lead to acute toxicity, manifesting as liver and kidney damage, hematological changes, and behavioral alterations. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound transitions from being relatively safe to highly toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolic process includes reduction of the nitro group and dehalogenation of the bromine atoms. These reactions produce metabolites that can further interact with cellular components, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized effects and potential toxicity in these areas .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. It can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications and targeting signals may direct the compound to these organelles, affecting their function and contributing to its overall cellular impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-nitroaniline typically involves a multi-step process starting from 4-nitroaniline. The general steps include nitration, followed by bromination. The nitration step introduces the nitro group at the para position relative to the amino group on the benzene ring. The bromination step then introduces bromine atoms at the 2nd and 5th positions .

Industrial Production Methods

An organic solvent-free process has been developed for the preparation of this compound. This method involves the use of bromide-bromate salts in an aqueous acidic medium at ambient conditions . This green chemistry approach minimizes the use of hazardous solvents and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-nitroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Reduction: Formation of 2,5-dibromo-4-phenylenediamine.

    Oxidation: Formation of nitroso or nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-nitroaniline is unique due to the specific positioning of its bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2,5-dibromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASSBMCIQLDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457049
Record name 2,5-dibromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-68-4
Record name 2,5-dibromo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 ml of water are added, with due care, to 115 ml of concentrated sulphuric acid; the temperature rises to 70° C. 0.105 mole (46 g) of 2,5-dibromo-4-nitro-N-benzenesulphonylaniline are then added. The temperature is maintained at 70°-78° C. for 2 hours. The reaction mixture is poured into 1 kg of ice and water; the expected product precipitates. After filtration and washing to neutrality the product is recrystallized from 450 ml of ethanol. It melts at 178° C.
Name
2,5-dibromo-4-nitro-N-benzenesulphonylaniline
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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